molecular formula C13H13O6- B1371271 3,5-Bis(ethoxycarbonyl)benzoate CAS No. 4105-93-5

3,5-Bis(ethoxycarbonyl)benzoate

Cat. No.: B1371271
CAS No.: 4105-93-5
M. Wt: 265.24 g/mol
InChI Key: GAVXMTRMXPWCCV-UHFFFAOYSA-M
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Description

3,5-Bis(ethoxycarbonyl)benzoate is an organic compound with the molecular formula C13H14O6. It is also known as diethyl 5-carboxyisophthalate. This compound features a benzene ring substituted with three carboxylate groups, each esterified with an ethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Bis(ethoxycarbonyl)benzoate can be synthesized through the esterification of 1,3,5-benzenetricarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds .

Industrial Production Methods

In an industrial setting, the production of diethyl 1,3,5-benzenetricarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of diethyl 1,3,5-benzenetricarboxylate involves its ability to participate in esterification and hydrolysis reactions. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with other molecules. This reactivity makes it useful in various chemical processes and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over ester group reactivity .

Properties

IUPAC Name

3,5-bis(ethoxycarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-3-18-12(16)9-5-8(11(14)15)6-10(7-9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVXMTRMXPWCCV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626639
Record name 3,5-Bis(ethoxycarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4105-93-5
Record name 3,5-Bis(ethoxycarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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